molecular formula C27H26O17 B12428622 (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

Cat. No.: B12428622
M. Wt: 622.5 g/mol
InChI Key: GPGMCDDPLBYXRD-VKOLLGKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and phenolic compounds. Key steps in the synthesis may include:

    Glycosylation: Formation of glycosidic bonds between sugar units.

    Oxidation: Introduction of carboxylic acid groups.

    Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Fermentation: Using microorganisms to produce the compound from natural precursors.

    Chemical Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form quinones.

    Reduction: Reduction reactions can convert the chromen-7-yl moiety to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for glycosylation and substitution reactions.

Major Products

    Quinones: Formed from oxidation.

    Dihydro Derivatives: Formed from reduction.

    Substituted Aromatics: Formed from electrophilic substitution.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.

Medicine

    Drug Development: Investigated for potential therapeutic effects in treating diseases.

    Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Food Additives: Potential use as a natural preservative due to its antioxidant properties.

    Cosmetics: Incorporated into skincare products for its protective effects.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    Antioxidant Activity: Scavenges free radicals, reducing oxidative damage.

    Signal Transduction: Modulates signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure and antioxidant activity.

    Polyphenols: Share hydroxyl groups and aromatic rings.

    Glycosides: Contain glycosidic bonds between sugar units.

Uniqueness

    Complex Structure: The combination of multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety makes it unique.

    Biological Activity: Exhibits a range of biological activities not commonly found in simpler compounds.

Properties

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-10-3-1-8(2-4-10)13-7-12(30)15-11(29)5-9(6-14(15)41-13)27(23(36)19(34)18(33)22(43-27)25(39)40)44-26-20(35)16(31)17(32)21(42-26)24(37)38/h1-7,16-23,26,28-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27-/m0/s1

InChI Key

GPGMCDDPLBYXRD-VKOLLGKCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4(C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.